molecular formula C20H18N4O3 B2436065 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1094606-98-0

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2436065
CAS RN: 1094606-98-0
M. Wt: 362.389
InChI Key: SBFXPSYXXKRWSA-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazole-bearing compounds, which are known for their diverse pharmacological effects . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Pyrazole-bearing compounds, including the one , can be synthesized using various methods. One such method involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques help in verifying the structures of the synthesized compounds.


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects. They have been synthesized using various reaction procedures with acceptable yields . The chemical reactions involved in the synthesis of these compounds can be analyzed using various techniques.

Mechanism of Action

The mechanism of action of pyrazole-bearing compounds is diverse and depends on their specific structure and the biological system they interact with. For instance, some pyrazoline derivatives have been found to have a confirmed non-toxic Acetylcholinesterase (AchE) inhibitory effect .

Safety and Hazards

The safety and hazards associated with pyrazole-bearing compounds depend on their specific structure and the biological system they interact with. For instance, some pyrazoline derivatives have been found to have a confirmed non-toxic effect .

Future Directions

The future directions in the research of pyrazole-bearing compounds include the synthesis of new derivatives and the exploration of their pharmacological activities. These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-6-4-5-7-14(12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-13(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXPSYXXKRWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

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